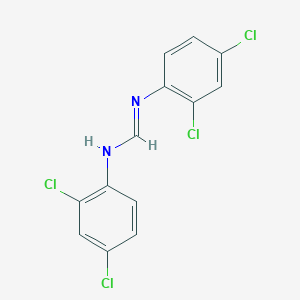![molecular formula C24H15Cl B14343226 1-[2-(2-Chlorophenyl)ethenyl]pyrene CAS No. 93375-22-5](/img/structure/B14343226.png)
1-[2-(2-Chlorophenyl)ethenyl]pyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2-Chlorophenyl)ethenyl]pyrene is an organic compound with the molecular formula C24H15Cl It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and contains a chlorophenyl group attached to an ethenyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Chlorophenyl)ethenyl]pyrene typically involves the following steps:
Starting Materials: The synthesis begins with pyrene and 2-chlorobenzaldehyde.
Reaction: A Wittig reaction is employed to form the ethenyl linkage. The reaction involves the use of a phosphonium ylide derived from triphenylphosphine and an alkyl halide.
Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, and requires a strong base such as sodium hydride or potassium tert-butoxide.
Purification: The product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
化学反応の分析
Types of Reactions
1-[2-(2-Chlorophenyl)ethenyl]pyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethenyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted pyrene derivatives.
Substitution: Formation of halogenated pyrene derivatives.
科学的研究の応用
1-[2-(2-Chlorophenyl)ethenyl]pyrene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential use in drug development and as a fluorescent probe for imaging applications.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
作用機序
The mechanism of action of 1-[2-(2-Chlorophenyl)ethenyl]pyrene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can bind to DNA, proteins, and other biomolecules, affecting their function and activity.
Pathways Involved: It can participate in electron transfer reactions, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.
類似化合物との比較
Similar Compounds
1-[2-(2-Bromophenyl)ethenyl]pyrene: Similar structure but with a bromine atom instead of chlorine.
1-[2-(2-Fluorophenyl)ethenyl]pyrene: Contains a fluorine atom instead of chlorine.
1-[2-(2-Iodophenyl)ethenyl]pyrene: Contains an iodine atom instead of chlorine.
Uniqueness
1-[2-(2-Chlorophenyl)ethenyl]pyrene is unique due to the presence of the chlorine atom, which influences its reactivity and interaction with other molecules. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications.
特性
CAS番号 |
93375-22-5 |
|---|---|
分子式 |
C24H15Cl |
分子量 |
338.8 g/mol |
IUPAC名 |
1-[2-(2-chlorophenyl)ethenyl]pyrene |
InChI |
InChI=1S/C24H15Cl/c25-22-7-2-1-4-17(22)10-8-16-9-11-20-13-12-18-5-3-6-19-14-15-21(16)24(20)23(18)19/h1-15H |
InChIキー |
CTRNDPUTRIXFSY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


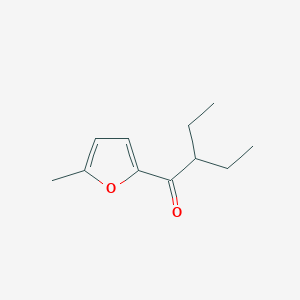


![4-[Bis(4-nitrophenyl)amino]benzaldehyde](/img/structure/B14343168.png)

![1-[Ethyl([1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]propan-2-ol](/img/structure/B14343191.png)
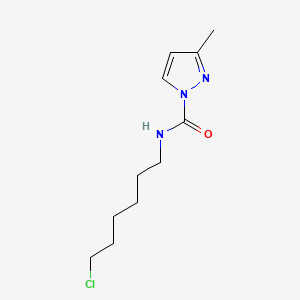
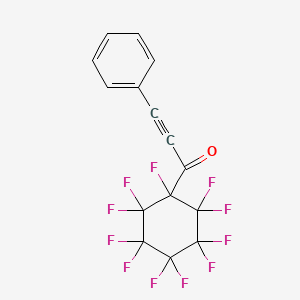
![4-[(4-Azidophenyl)methylidene]-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B14343217.png)
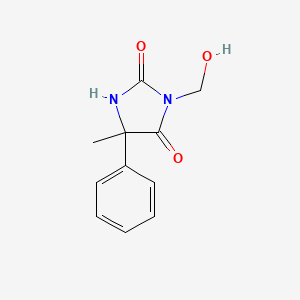
![7-(3,4-Dimethoxyphenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14343232.png)
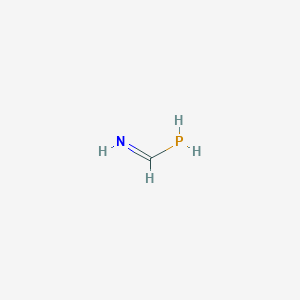
phosphanium](/img/structure/B14343243.png)
